molecular formula C24H21FN4O5 B12021418 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618076-01-0

1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12021418
CAS No.: 618076-01-0
M. Wt: 464.4 g/mol
InChI Key: KYOCPVPINUKOPC-LSDHQDQOSA-N
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Description

This compound is a pyrrolone derivative featuring a 1H-imidazole-substituted propyl chain, a 3-fluoro-4-methylbenzoyl group at position 4, and a 4-nitrophenyl substituent at position 5. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may influence π-π stacking interactions and metabolic stability .

Properties

CAS No.

618076-01-0

Molecular Formula

C24H21FN4O5

Molecular Weight

464.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H21FN4O5/c1-15-3-4-17(13-19(15)25)22(30)20-21(16-5-7-18(8-6-16)29(33)34)28(24(32)23(20)31)11-2-10-27-12-9-26-14-27/h3-9,12-14,21,30H,2,10-11H2,1H3/b22-20+

InChI Key

KYOCPVPINUKOPC-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)[N+](=O)[O-])/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)[N+](=O)[O-])O)F

Origin of Product

United States

Biological Activity

The compound 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C24H21FN4O5\text{C}_{24}\text{H}_{21}\text{F}\text{N}_{4}\text{O}_{5}

This structure incorporates various functional groups that contribute to its biological properties, including an imidazole ring, a fluorinated aromatic moiety, and a pyrrole backbone.

  • Target Interactions : The compound is believed to interact with multiple biological targets, including:
    • Histamine Receptors : Its imidazole component may facilitate binding to histamine receptors, potentially influencing neurotransmission and immune responses .
    • Enzymatic Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways relevant to cancer and inflammatory diseases .
  • Cellular Effects : In vitro studies have shown that this compound can modulate cell signaling pathways associated with apoptosis and cell proliferation, indicating potential applications in cancer therapy .

Antiviral Activity

Recent research has highlighted the compound's potential as an antiviral agent. In particular:

  • HIV Inhibition : The compound has been tested against HIV reverse transcriptase, showing promising results with an IC50 value indicating significant antiviral efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer properties:

  • In vitro Studies : It demonstrated cytotoxic effects on various cancer cell lines, with mechanisms involving the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

  • Study on Antiviral Efficacy : A study conducted by Wu et al. examined the compound's efficacy against HIV strains resistant to standard treatments. The results indicated that it could reduce viral load significantly in treated cells compared to controls .
  • Cancer Cell Line Testing : In a series of experiments using human breast cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, suggesting it may serve as a lead compound for further development in oncology .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (µM)Reference
AntiviralHIV Reverse Transcriptase1.1
AnticancerBreast Cancer Cells15
Histamine ReceptorH3 ReceptorN/A

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's efficacy against various viral strains. Its structural features, particularly the imidazole ring, contribute to its antiviral properties:

  • Mechanism of Action : The imidazole moiety is known for its ability to interact with viral enzymes, potentially inhibiting their activity. This has been observed in compounds with similar structures that target reverse transcriptase in HIV and polymerases in other viruses .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of imidazole compounds exhibit significant inhibitory effects against the hepatitis C virus (HCV), showing promise for development into therapeutic agents .
    • Another study indicated that modifications to the compound could enhance its bioavailability and reduce side effects, such as cataract formation observed in animal models when tested with similar structures .

Cancer Research Applications

The compound's potential in cancer treatment is also noteworthy:

  • Cytotoxicity Studies : Research indicates that similar pyrrole derivatives possess cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance these effects by increasing lipophilicity and facilitating cellular uptake .
  • Mechanisms of Action :
    • The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.
    • Structure-activity relationship (SAR) studies suggest that specific substitutions can significantly affect the compound's potency against cancer cells .

Summary of Findings

A summary of research findings related to the applications of this compound is presented in the table below:

Application AreaFindingsReferences
Antiviral ActivityEffective against HCV; inhibits viral enzymes
Cancer TreatmentInduces apoptosis; cytotoxic to cancer cell lines
Structural ModificationsEnhancements improve bioavailability and reduce side effects

Chemical Reactions Analysis

Formation of the Pyrrolone Core

The pyrrolone ring is synthesized via cyclocondensation reactions. For example:

  • Reactants : Substituted aldehydes (e.g., 4-nitrobenzaldehyde), β-keto esters, and amines.

  • Conditions : Acidic or basic catalysis in polar aprotic solvents (e.g., DMF, NMP) at 70–130°C .

  • Mechanism : Knoevenagel condensation followed by intramolecular cyclization .

Example Reaction Pathway:

StepReactants/ReagentsConditionsProductYieldReference
14-nitrobenzaldehyde, methyl acetopyruvate, tryptamineDMF, 100°C, 12hIntermediate pyrrolone72%
2Intermediate + 3-fluoro-4-methylbenzoyl chlorideTHF, Et₃N, 0°C → RTTarget compound64%

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation to form an amine:

  • Reagents : H₂, Pd/C (10% w/w).

  • Conditions : Ethanol, 50°C, 6h.

  • Product : Corresponding 4-aminophenyl derivative (confirmed via LC-MS).

Hydrolysis of the Ester/Carbonyl Groups

  • Base-Mediated Hydrolysis :

    • Reagents : NaOH (2M), H₂O/THF (1:1).

    • Conditions : Reflux, 4h .

    • Product : Carboxylic acid derivative (isolated as sodium salt) .

Imidazole Alkylation

The imidazole-propyl side chain is introduced via nucleophilic substitution:

  • Reactants : 1H-imidazole, 1,3-dibromopropane.

  • Conditions : K₂CO₃, DMF, 80°C, 8h .

  • Key Intermediate : 3-(1H-imidazol-1-yl)propyl bromide .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl-aryl bond formation:

Suzuki-Miyaura Coupling

  • Reactants : Aryl boronic acid, Pd(PPh₃)₄.

  • Conditions : DME/H₂O, Na₂CO₃, 90°C .

  • Application : Functionalization of the fluorobenzoyl moiety .

Thermal Stability

  • TGA Analysis : Decomposition onset at 220°C (N₂ atmosphere).

  • Degradation Products : CO₂ (from decarboxylation) and imidazole derivatives.

Hydrolytic Stability

  • pH 7.4 Buffer : 90% intact after 24h (HPLC) .

  • pH 1.2 (Simulated Gastric Fluid) : Partial hydrolysis of the ester group (20% degradation) .

Key Reaction Data Table

Reaction TypeReagents/ConditionsKey ObservationsReference
Nitro ReductionH₂, Pd/C, EtOH, 50°CComplete conversion in 6h; isolated as HCl salt
Ester HydrolysisNaOH, H₂O/THFCarboxylic acid confirmed via ¹³C NMR
Imidazole AlkylationK₂CO₃, DMF, 80°C85% yield; regioselectivity confirmed
Suzuki CouplingPd(PPh₃)₄, DME/H₂OCross-coupled product (95% purity)

Mechanistic Insights

  • Nitro → Amine Reduction : Follows a Langmuir-Hinshelwood mechanism on Pd surfaces.

  • Pyrrolone Cyclization : Stabilized by intramolecular hydrogen bonding (O–H···N) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural variations and physicochemical properties of similar pyrrolone derivatives:

Compound Name R1 (Benzoyl Substituent) R2 (Pyrrolone C5 Substituent) Molecular Weight (g/mol) Key Features References
Target Compound 3-fluoro-4-methylbenzoyl 4-nitrophenyl ~453.4* High electron-withdrawing nitro group; moderate lipophilicity -
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one 3-fluoro-4-methoxybenzoyl phenyl 435.448 Methoxy group increases polarity; reduced steric hindrance
1-(3-(1H-Imidazol-1-yl)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1H-pyrrol-2(5H)-one 4-fluorobenzoyl 4-methylphenyl ~437.4* Para-fluorine enhances metabolic stability; methylphenyl improves lipophilicity
1-(3-(1H-Imidazol-1-yl)propyl)-4-(4-((3-methylbenzyl)oxy)benzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one 4-((3-methylbenzyl)oxy)benzoyl phenyl ~519.5* Bulky benzyloxy group may hinder receptor binding; high molecular weight

*Calculated based on molecular formulas.

Physicochemical and Computational Insights

  • Hydrogen Bonding: The imidazole-propyl chain provides two hydrogen-bond donors (N-H) and one acceptor (imidazole N), similar to analogs.
  • Lipophilicity : The 3-fluoro-4-methylbenzoyl group balances lipophilicity (LogP ~2.8), intermediate between the more polar methoxy derivative (LogP ~2.2) and the hydrophobic 4-((3-methylbenzyl)oxy) analog (LogP ~3.5*) .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during purification?

Methodological Answer: The synthesis of this polyfunctional heterocyclic compound requires multi-step strategies, such as:

  • Step 1: Coupling the imidazole-propyl moiety via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity for the imidazole N-1 position .
  • Step 2: Introducing the 3-fluoro-4-methylbenzoyl group through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, requiring careful control of steric hindrance from the fluoro and methyl substituents .
  • Step 3: Protecting the pyrrolidone hydroxyl group during nitrophenyl incorporation to prevent side reactions .

Purification Challenges:

  • Column chromatography with gradient eluents (e.g., chloroform/ethyl acetate/hexane mixtures) is critical due to polar functional groups (hydroxy, nitro). Low yields (~15–39%) are common, as seen in analogous imidazole-pyrrolidone syntheses .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR:
    • The imidazole proton (N-CH2-) resonates at δ 3.2–4.1 ppm, while the pyrrolidone carbonyl (C=O) appears at ~170–175 ppm .
    • Fluorine coupling in the 3-fluoro-4-methylbenzoyl group splits aromatic signals (e.g., δ 7.08–7.17 ppm, J = 21.4 Hz) .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS should match the molecular ion [M+H]+ with <2 ppm error. For example, a related compound (C19H16FN3O2S) showed m/z 370 .
  • X-ray Crystallography:
    • Resolve ambiguities in stereochemistry (e.g., Z/E configurations) using single-crystal diffraction, as demonstrated for similar pyrazolones .

Advanced Research Questions

Q. What computational strategies predict the bioactive conformation against enzyme targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 or kinases. Focus on the nitro group’s electron-withdrawing effects and imidazole’s hydrogen-bonding capacity .
    • Validate docking poses with MD simulations (e.g., GROMACS) to assess stability over 100 ns trajectories .
  • QSAR Modeling:
    • Correlate substituent electronegativity (e.g., fluorine, nitro) with bioactivity using Gaussian-based DFT calculations for charge distribution analysis .

Q. How do structural modifications at the imidazole or nitrophenyl moieties affect pharmacokinetic properties?

Methodological Answer:

  • Imidazole Modifications:
    • Replacing the propyl linker with shorter chains reduces logP (improving solubility) but may diminish target binding affinity. Compare partition coefficients via shake-flask assays .
  • Nitrophenyl Adjustments:
    • Substituting nitro with methoxy increases metabolic stability (CYP450 resistance) but decreases electrophilic reactivity. Test using liver microsome assays .
  • ADMET Profiling:
    • Use SwissADME to predict bioavailability (e.g., %ABS = 65–80% for nitro-containing analogs) and toxicity (nitro → potential mutagenicity via AMES testing) .

Q. How should researchers resolve contradictory data in biological assays (e.g., varying IC50 values)?

Methodological Answer:

  • Experimental Design:
    • Standardize assay conditions (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Analysis:
    • Apply statistical models (ANOVA with Tukey post-hoc tests) to account for batch-to-batch variability. For example, a ±15% IC50 variation was observed in sulfonyl-benzimidazole analogs due to solvent polarity effects .
  • Orthogonal Validation:
    • Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis markers) to rule off-target effects .

Q. What strategies optimize yield and scalability for in vivo studies?

Methodological Answer:

  • Flow Chemistry:
    • Use continuous-flow reactors to enhance reaction control (e.g., Omura-Sharma-Swern oxidation for ketone intermediates, achieving 85% yield vs. 60% in batch) .
  • DoE (Design of Experiments):
    • Apply Taguchi methods to optimize parameters (temperature, catalyst loading). For example, a 25% yield increase was achieved in pyrazole syntheses by adjusting Pd catalyst ratios .

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